molecular formula C19H26N6 B6444306 4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549055-05-0

4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6444306
CAS No.: 2549055-05-0
M. Wt: 338.4 g/mol
InChI Key: UZAAPSCOICOCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrimidine ring is known to exhibit a wide range of pharmacological activities and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reaction conditions. For instance, the synthesis of related pyrimidine derivatives has been reported, where the pyrimidine ring was constructed from different cyclic or acyclic precursors . In another study, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like X-ray crystallography . The interplanar distance between the parallel mean planes of two pyridylpyrimidine fragments in a similar compound was found to be as short as 3.5 Å, indicating possible stacking interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound can be influenced by various factors. For example, steric hindrance induced by both heteroaryl rings might explain certain observed reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the presence of electron-withdrawing groups like trifluoromethyl and pyridine in a related compound facilitated the amide bond cleavage .

Future Directions

The compound “4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine” and its derivatives could be further explored for their potential biological activities. For instance, certain pyrimidine derivatives have shown significant anti-fibrotic activities , suggesting potential applications in the treatment of fibrotic diseases.

Properties

IUPAC Name

4-methyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-16-14-18(24-8-2-3-9-24)22-19(21-16)25-12-10-23(11-13-25)15-17-4-6-20-7-5-17/h4-7,14H,2-3,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAAPSCOICOCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.